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molecular formula C14H17F2NO4 B8371412 5-[(tert-Butoxycarbonylamino)methyl]-2-(difluoromethyl)benzoic acid

5-[(tert-Butoxycarbonylamino)methyl]-2-(difluoromethyl)benzoic acid

Cat. No. B8371412
M. Wt: 301.29 g/mol
InChI Key: OMZLFTWUQDZINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252831B2

Procedure details

Treat a solution of methyl 5-(tert-butoxycarbonylaminomethyl)-2-(difluoromethyl)benzoate (1.43 g, 4.54 mmol, 1.0 equiv) in 1,4-dioxane (20 mL) with sodium hydroxide (5 N aqueous, 1.81 mL, 9.07 mmol, 2.0 equiv), and stir the mixture at room temperature overnight. Concentrate under reduced pressure, and adjust the pH to 4 with aqueous HCl. Extract with EtOAc (2×40 mL), and wash the combined organic extracts with saturated aqueous NaCl, separate, and dry the organic phase over Na2SO4, filter, and concentrate under reduced pressure to give the title compound (1.21 g, 88%). MS (m/z) 319 (M+18).
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1.81 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([CH:20]([F:22])[F:21])=[C:14]([CH:19]=1)[C:15]([O:17]C)=[O:16])=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>O1CCOCC1>[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([CH:20]([F:21])[F:22])=[C:14]([CH:19]=1)[C:15]([OH:17])=[O:16])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC=1C=CC(=C(C(=O)OC)C1)C(F)F
Name
Quantity
1.81 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir the mixture at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
Extract with EtOAc (2×40 mL)
WASH
Type
WASH
Details
wash the combined organic extracts with saturated aqueous NaCl
CUSTOM
Type
CUSTOM
Details
separate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic phase over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC=1C=CC(=C(C(=O)O)C1)C(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.21 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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